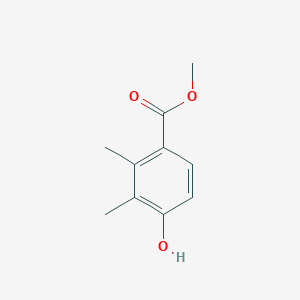

Methyl 4-Hydroxy-2,3-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTMTNQHJZLDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy-2,3-dimethylbenzoic acid methyl ester properties

Title: Technical Whitepaper: Properties, Synthesis, and Application of Methyl 4-Hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8)

Executive Summary

As drug discovery and complex agrochemical development advance, the demand for highly specific, sterically constrained molecular building blocks has exponentially increased. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8) is a highly versatile ortho-substituted phenolic ester utilized extensively as an intermediate in pharmaceutical synthesis[1]. This guide provides an authoritative, in-depth analysis of its physicochemical properties, validated synthetic protocols, and mechanistic utility in modern drug development.

Physicochemical Properties & Structural Analytics

Understanding the baseline properties of this compound is critical for predicting its behavior in organic synthesis and chromatographic purification. The fundamental physicochemical properties of this compound are cataloged in the PubChem database[2].

Table 1: Quantitative Chemical Data

| Property | Value |

|---|---|

| Chemical Name | Methyl 4-hydroxy-2,3-dimethylbenzoate |

| CAS Number | 5628-56-8 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| PubChem CID | 14814846 |

| MDL Number | MFCD13659355 |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 95.0% |

Strategic Utility in Drug Development

From an application scientist's perspective, the selection of Methyl 4-hydroxy-2,3-dimethylbenzoate over its free acid counterpart (4-hydroxy-2,3-dimethylbenzoic acid) is a deliberate, causality-driven choice.

-

Steric Conformational Locking : The presence of two adjacent methyl groups at positions 2 and 3 introduces significant steric hindrance. In complex Active Pharmaceutical Ingredients (APIs), this restricts the rotation of adjacent functional groups, a phenomenon highly prized in drug design to lock molecules into bioactive conformations, thereby improving target binding affinity.

-

Chemoselectivity & Protection : The methyl ester serves as a robust protecting group for the carboxylic acid. When synthesizing complex APIs, researchers frequently need to functionalize the phenolic -OH group (e.g., via Williamson ether synthesis or triflation for Suzuki cross-coupling). The ester masks the carboxylate, preventing unwanted side reactions.

-

Enhanced Lipophilicity : The esterification significantly increases the lipophilicity of the molecule, allowing for homogeneous reactions in aprotic organic solvents (like DMF, DCM, or THF) which would otherwise poorly solvate the free carboxylic acid.

Validated Synthetic Protocol: Esterification Workflow

The most efficient route to synthesize this building block is the esterification of 4-hydroxy-2,3-dimethylbenzoic acid.

Causality Behind Experimental Choices: While standard Fischer esterification uses sulfuric acid, we recommend utilizing Thionyl Chloride (SOCl₂) . Thionyl chloride reacts with methanol to generate HCl in situ while consuming water (forming SO₂ and HCl gases). This shifts the reaction equilibrium entirely toward the ester product, preventing reversible hydrolysis and maximizing yield.

Step-by-Step Methodology:

-

Initiation : Suspend 4-hydroxy-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) under an inert nitrogen atmosphere.

-

Catalytic Activation : Chill the suspension to 0°C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Rationale: The reaction is highly exothermic; cooling controls the evolution of SO₂/HCl gases and prevents the degradation of the phenolic ring.

-

Propagation : Remove the ice bath and heat the mixture to reflux (65°C) for 4-6 hours. Rationale: Reflux provides the necessary activation energy for the nucleophilic acyl substitution.

-

Quenching & Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the crude residue with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃.

-

Self-Validating System: The bicarbonate wash is a self-validating purification step. If unreacted starting material remains, the bicarbonate will deprotonate the free carboxylic acid, forming a water-soluble sodium salt that partitions entirely into the aqueous layer. The cessation of CO₂ gas evolution visually confirms that all residual acid has been neutralized.

-

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target ester as a high-purity solid.

Figure 1: Step-by-step synthetic workflow for Methyl 4-hydroxy-2,3-dimethylbenzoate.

Downstream Applications: API Synthesis

As documented in patent literature regarding piperidine derivatives[3] and advanced skin moisture compositions[4], this compound is a critical intermediate.

In the synthesis of therapeutic quinolinecarboxamides and piperidine derivatives, the phenolic OH is first alkylated. Subsequently, the methyl ester is saponified back to the carboxylic acid using LiOH in a THF/H₂O mixture. This exposes the carboxylate for amide coupling with complex amines (utilizing coupling reagents like HATU and DIPEA) to form the final API[3].

Figure 2: Logical relationship of the ester intermediate in complex API synthesis.

Analytical Characterization & Validation

To ensure the integrity of the synthesized or procured building block, the following analytical validations must be performed:

-

HPLC : Utilize a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile. A single sharp peak confirms ≥95% purity.

-

¹H NMR (CDCl₃) : The spectrum provides self-validating structural proof. Key diagnostic peaks include the methyl ester singlet at ~3.9 ppm, the two distinct aromatic methyl singlets at ~2.2-2.4 ppm, and the aromatic protons confirming the ortho-substitution pattern.

References

-

[2] Title: Methyl 4-Hydroxy-2,3-dimethylbenzoate | C10H12O3 | CID 14814846. Source: National Center for Biotechnology Information (NIH PubChem). URL: [Link]

-

[3] Title: US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them. Source: Google Patents. URL:

-

[4] Title: TW201740922A - Compositions for inhibiting skin moisture loss and related methods. Source: Google Patents. URL:

Sources

- 1. 5628-56-8 | Methyl 4-hydroxy-2,3-dimethylbenzoate - AiFChem [aifchem.com]

- 2. Methyl 4-Hydroxy-2,3-dimethylbenzoate | C10H12O3 | CID 14814846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them - Google Patents [patents.google.com]

- 4. TW201740922A - ç¨æ¼æå¶ç®èæ°´åæ失ççµæç©åå ¶ç¸éæ¹æ³ - Google Patents [patents.google.com]

The 2,3-Dimethyl Isomer of Methyl 4-Hydroxybenzoate (CAS 5628-56-8): A Strategic Building Block in Modern Drug Discovery

Executive Summary

In the landscape of rational drug design, the selection of core scaffolds dictates the trajectory of Structure-Activity Relationship (SAR) optimization. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8)[1],[2], commonly referred to as the 2,3-dimethyl isomer of methyl 4-hydroxybenzoate, serves as a highly specialized organic building block. With the molecular formula C10H12O3[1] and a molecular weight of 180.20 g/mol [3], this compound provides a unique combination of functional handles (a phenolic hydroxyl and a methyl ester) modulated by the precise steric and electronic influences of two adjacent methyl groups.

Widely utilized as an intermediate in pharmaceutical synthesis and scientific research[4],[5], this molecule allows medicinal chemists to construct complex, sterically tuned heterocycles and aromatic systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its derivatization.

Structural Profiling and Physicochemical Data

The utility of CAS 5628-56-8 stems from its specific substitution pattern. The base structure is a benzoate ester, but the presence of methyl groups at the C2 and C3 positions fundamentally alters its reactivity profile compared to unmethylated analogs (like standard methylparaben).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction planning and pharmacokinetic estimation. Commercially, this compound is typically sourced at purities ranging from ≥95% to ≥98%[6],[3].

| Parameter | Value | Pharmacokinetic / Synthetic Relevance |

| CAS Number | 5628-56-8 | Unique registry identifier for sourcing[1]. |

| Molecular Formula | C10H12O3 | Defines the baseline atomic composition[7]. |

| Molecular Weight | 180.20 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5[3]. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Excellent membrane permeability profile; ideal for CNS-targeted or intracellular drug leads. |

| Estimated LogP | ~1.80 | Optimal lipophilicity for passive diffusion and formulation stability. |

| Physical State | Solid / Powder | Favorable for long-term storage (sealed, 2-8°C) and precise stoichiometric weighing[3]. |

Mechanistic Reactivity & Structural Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the basic functional groups and analyze the causality of the molecule's reactivity. The 2,3-dimethyl substitution creates a distinct microenvironment on the benzene ring:

-

Steric Hindrance at the Ester (C1): The methyl group at the C2 position sits directly ortho to the methyl ester. This creates significant steric shielding around the carbonyl carbon. Consequently, nucleophilic attack (e.g., during saponification or direct amidation) is kinetically hindered. Standard room-temperature hydrolysis protocols will fail or stall, necessitating harsher, thermodynamically driven conditions.

-

Electronic Activation (C5 and C6): The two methyl groups exert a positive inductive (+I) effect, while the phenolic hydroxyl group at C4 exerts a strong positive mesomeric (+M) effect. This combination makes the aromatic ring highly electron-rich. Electrophilic Aromatic Substitution (EAS)—such as halogenation or nitration—will proceed rapidly. The strong directing effect of the phenol primarily drives electrophiles to the C5 position (ortho to the OH).

-

Orthogonal Functionalization: The differing reactivity of the phenol (easily deprotonated, pKa ~10) and the sterically hindered ester allows for highly selective, orthogonal derivatization without the need for complex protecting group strategies.

Synthetic Derivatization Pathways

The diagram below illustrates the three primary vectors for structural modification of CAS 5628-56-8.

Synthetic derivatization pathways for Methyl 4-hydroxy-2,3-dimethylbenzoate.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes specific analytical checkpoints to confirm success and prevent the propagation of errors in multi-step syntheses.

Protocol A: Selective O-Alkylation of the Phenolic Hydroxyl

Objective: To synthesize an aryl ether while preserving the methyl ester, exploiting the pKa difference between the phenol and the unreactive ester.

Causality & Reagent Selection: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide ion but is insufficiently basic to hydrolyze the sterically hindered ester at room temperature. DMF acts as a polar aprotic solvent, stripping the solvation shell from the potassium cation and leaving a "naked," highly reactive phenoxide.

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 4-hydroxy-2,3-dimethylbenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

-

Solvation: Add anhydrous DMF (to achieve a 0.2 M substrate concentration) under an inert argon atmosphere. Stir for 15 minutes at room temperature to allow phenoxide formation (mixture may slightly darken).

-

Alkylation: Add the desired electrophile (e.g., Benzyl Bromide, 1.1 eq) dropwise via syringe.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoints:

-

TLC: Run in 4:1 Hexane/Ethyl Acetate. The product will exhibit a significantly higher

value than the starting material due to the masking of the polar hydrogen-bond-donating hydroxyl group. -

¹H NMR: Confirm success by the disappearance of the broad phenolic -OH singlet (typically around

5.0-6.0 ppm in CDCl₃) and the appearance of new aliphatic signals corresponding to the alkylating agent (e.g., a benzylic -CH₂- singlet at

Protocol B: Sterically Driven Saponification

Objective: To cleave the methyl ester to yield 4-hydroxy-2,3-dimethylbenzoic acid.

Causality & Reagent Selection: Due to the severe steric shielding from the C2 methyl group, standard NaOH/MeOH at room temperature is ineffective. We must use Lithium Hydroxide monohydrate (LiOH·H₂O) in a mixed solvent system (THF/MeOH/H₂O) under reflux. The smaller atomic radius of the lithium cation allows for better coordination with the carbonyl oxygen in sterically crowded environments, while elevated thermal energy overcomes the high activation barrier of the tetrahedral intermediate.

Step-by-Step Procedure:

-

Preparation: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.5 M concentration).

-

Base Addition: Add LiOH·H₂O (3.0 eq) in one portion.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 65°C for 12–18 hours.

-

Workup: Cool to room temperature and evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches ~2.

-

Isolation: The product will precipitate as a white solid. Collect via vacuum filtration and wash with cold water.

Self-Validation Checkpoints:

-

Visual/pH: The sudden precipitation of a white solid upon reaching pH 2 is a direct physical validation of carboxylic acid formation.

-

IR Spectroscopy: Look for the characteristic shift in the carbonyl (

) stretch from ~1715 cm⁻¹ (ester) to ~1680 cm⁻¹ (hydrogen-bonded acid), accompanied by a massive, broad

Applications in Drug Development

In the context of medicinal chemistry, CAS 5628-56-8 is rarely the final drug molecule; rather, it is a critical scaffold used during the Hit-to-Lead and Lead Optimization phases.

The 2,3-dimethyl substitution pattern is frequently employed to lock the conformation of neighboring functional groups or to fill specific hydrophobic pockets within a target protein's active site. For instance, converting the ester into a complex amide (via the carboxylic acid generated in Protocol B) while alkylating the phenol (Protocol A) can yield potent inhibitors for kinases or G-protein coupled receptors (GPCRs). The methyl groups prevent rapid enzymatic cleavage of the resulting amides by sterically blocking protease access, thereby improving the in vivo half-life of the drug candidate.

Integration of CAS 5628-56-8 into the drug discovery and SAR optimization workflow.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14814846, Methyl 4-Hydroxy-2,3-dimethylbenzoate." PubChem, Accessed March 2026.[Link]

-

LookChem. "Methyl 4-Hydroxy-2,3-diMethylbenzoate CAS NO.5628-56-8 Chemical Properties." LookChem Database, Accessed March 2026.[Link]

-

Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." Wiley, 2020. (Authoritative text on steric hindrance in ester hydrolysis and orthogonal reactivity).[Link]

Sources

- 1. Methyl 4-Hydroxy-2,3-diMethylbenzoate, CasNo.5628-56-8 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 2. Methyl 4-Hydroxy-2,3-diMethylbenzoate, CasNo.5628-56-8 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 4-Hydroxy-2,3-dimethylbenzoate [myskinrecipes.com]

- 5. 5628-56-8|2,3-二甲基-4-羟基苯甲酸甲酯|Methyl4-Hydroxy-2,3-dimethylbenzoate|-范德生物科技公司 [bio-fount.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Methyl 4-Hydroxy-2,3-dimethylbenzoate | C10H12O3 | CID 14814846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Rare Benzoate Ester Building Blocks for Medicinal Chemistry

Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the "low-hanging fruit" of simple benzoate esters has largely been harvested. The current frontier lies in rare, structurally complex benzoate building blocks —specifically those possessing high steric hindrance, unique electronic signatures (e.g., polyfluorination), or fused heterocyclic architectures. These scaffolds are no longer just passive prodrug moieties; they serve as critical pharmacophores that modulate lipophilicity (

This guide provides a technical deep-dive into the selection, synthesis, and application of these rare building blocks, moving beyond standard Fischer esterification to advanced catalytic methodologies required for these difficult substrates.

Structural Classification & Medicinal Utility[1]

The "Rare" Definition

A benzoate ester is considered "rare" in a medicinal chemistry context if it exhibits:

-

Steric Congestion: Ortho-substitution (2,6-disubstituted) that prevents hydrolytic cleavage by esterases.

-

Electronic Modulation: Presence of strong electron-withdrawing groups (EWGs) like

, -

Heterocyclic Fusion: Integration with rings like benzofuroxan, benzoxazepine, or 1,2,4-triazoles.

Functional Utility Table

| Feature | Medicinal Utility | Example Scaffold |

| Steric Bulk | Metabolic Stability: Blocks nucleophilic attack by esterases, extending half-life. | 2,6-Di-tert-butyl-4-methylbenzoate |

| Fluorination | Lipophilicity & Binding: Increases membrane permeability; | Pentafluorobenzoate; 2-(Trifluoromethyl)benzoate |

| Heterocyclic Fusion | Conformational Restriction: Locks the pharmacophore in a bioactive conformation. | Benzofuroxan-5-carboxylate |

| Bioisosterism | Target Specificity: Mimics amide bonds or transition states while altering H-bond donor/acceptor profiles. | 1,2,4-Oxadiazole derivatives (Ester bioisostere) |

Advanced Synthetic Methodologies

Standard methods (Fischer, EDC/NHS) often fail with rare benzoates due to steric hindrance or acid-sensitivity. The following protocols represent the "state-of-the-art" for difficult couplings.

Decision Matrix for Synthesis

Use the following logic to select your synthetic route:

Caption: Strategic selection of synthetic methodology based on steric and electronic constraints.

Protocol A: Zirconocene Triflate Catalyzed Esterification

Best for: Highly hindered acids (e.g., mesitoic acid) and acid-sensitive alcohols. This method avoids the harsh conditions of Fischer esterification and the waste of stoichiometric coupling reagents.

Mechanism:

Step-by-Step Protocol:

-

Preparation: In a flame-dried flask under Argon, dissolve the hindered benzoic acid (1.0 equiv) and the alcohol (1.0 equiv) in anhydrous Toluene (

). -

Catalyst Addition: Add

(1–5 mol%). Note: The catalyst is moisture-sensitive; handle in a glovebox or with rapid Schlenk technique. -

Reaction: Heat to 80°C–100°C. Monitor by TLC/LC-MS. Conversion typically reaches >90% within 4–12 hours, significantly faster than

mediated reflux. -

Workup: Cool to RT. Quench with saturated

. Extract with EtOAc. The catalyst residues are water-soluble/removable. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Directed Ortho-Metalation (DoM)

Best for: Creating ortho-substituted benzoates that are not commercially available.

Concept: Instead of esterifying a hindered acid, synthesize the hindered acid in situ.

-

Substrate: Start with a simple alkyl benzoate or benzamide.

-

Lithiation: Treat with LDA or sec-BuLi at -78°C in THF. The carbonyl group directs lithiation to the ortho position.

-

Electrophile Trapping: Add an electrophile (e.g.,

, -

Result: A 2-substituted benzoate is formed. This can be further functionalized via Suzuki coupling if a boron trap was used.

Case Studies: Rare Benzoates in Drug Discovery

Prodrug Design: The "Solubility Switch"

Rare benzoates are often used to mask polar groups to improve oral bioavailability.

-

Example: Candesartan Cilexetil . The cilexetil moiety is a complex carbonate/ester hybrid.

-

Innovation: Using a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester (a bioisostere of a benzoate) allows for rapid hydrolysis in plasma while maintaining stability in the gut.

Pharmacophore: Slingshot Protein Inhibitors

Recent research identified para-substituted benzoic acid derivatives as inhibitors of the phosphatase "Slingshot" (SSH1).

-

Structure: Rhodanine-scaffold-based benzoates.

-

Mechanism: The benzoate moiety anchors the molecule in the active site via salt-bridge interactions, while the rhodanine tail explores hydrophobic pockets.

-

Key Insight: Substitution at the ortho position of the benzoate ring was found to drastically alter selectivity against related phosphatases.

Bioisosterism: The 1,2,4-Oxadiazole Replacement

When the ester bond is too metabolically unstable, it is often replaced by a 1,2,4-oxadiazole ring.

-

Logic: The oxadiazole ring is planar and has a dipole moment similar to an ester but lacks the hydrolyzable bond.

-

Synthesis: Condensation of a 4-substituted benzoate ester with an amidoxime.

Caption: Transformation of a benzoate ester into a metabolically stable 1,2,4-oxadiazole bioisostere.

Data Summary: Coupling Reagent Efficiency

Comparison of yields for the synthesis of 2,4,6-trimethylbenzoate (Mesitoate) esters.

| Method | Reagents | Conditions | Yield (%) | Notes |

| Fischer | Reflux, 24h | < 10% | Fails due to steric blocking of the carbonyl. | |

| Steglich | DCC / DMAP | DCM, RT, 12h | 45-60% | Formation of N-acylurea byproduct is common. |

| Yamaguchi | 2,4,6-Cl3-Ph-COCl | Toluene, 100°C | 85-92% | Gold standard for hindered esters; requires toxic reagent. |

| Zr-Catalysis | Toluene, 80°C | 90-95% | Greenest method; high atom economy. |

References

-

Synthesis of Ortho Substituted Arylboronic Esters. Journal of Organic Chemistry. [Link][1]

-

Catalyzed synthesis of aromatic esters (Zirconocene Triflate). Diva-Portal / KTH Royal Institute of Technology. [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. [Link]

-

Benzoic Acid Esters, Benzoates: Synthesis & Stability. Organic Chemistry Portal. [Link]

Sources

Technical Monograph: 4-Hydroxy-2,3-dimethylbenzoic Acid Scaffolds

Strategies for Synthesis, Derivatization, and Pharmacological Application

Executive Summary

4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4) represents a specialized phenolic acid scaffold often overshadowed by its symmetric isomer, 3,5-dimethyl-4-hydroxybenzoic acid.[1][2][3] However, the 2,3-dimethyl substitution pattern offers unique steric and electronic properties critical for specific medicinal chemistry applications.[3] Unlike the 3,5-isomer, where the hydroxyl group is flanked by methyls (sterically hindering phase II metabolic conjugation), the 2,3-isomer leaves the hydroxyl group accessible while sterically crowding the carboxylic acid moiety. This monograph details the synthesis, chemical reactivity, and biological relevance of this scaffold, providing researchers with a roadmap for utilizing it as a pharmacophore or metabolic probe.[3]

Chemical Fundamentals & Synthesis Strategies

The synthesis of 4-hydroxy-2,3-dimethylbenzoic acid is governed by the principles of electrophilic aromatic substitution and thermodynamic control.[1][2][3]

2.1 The "Make": Industrial & Laboratory Synthesis

The most robust route to this scaffold is the Kolbe-Schmitt Carboxylation of 2,3-xylenol (2,3-dimethylphenol).[1][2][3]

-

Mechanism & Causality: The reaction proceeds via the phenoxide anion.[2][3][4][5][6] Using Sodium (Na+) salts typically favors the ortho product (salicylic acid derivative) due to a chelation effect between the sodium cation, the phenoxide oxygen, and the incoming CO₂.[1] However, to target the para position (yielding 4-hydroxy-2,3-dimethylbenzoic acid), one must disrupt this chelation.[1][3]

-

Strategic Choice: We utilize Potassium (K+) salts and higher temperatures (>150°C).[1][2][3] The larger ionic radius of Potassium minimizes tight ion-pairing/chelation, and the elevated temperature provides the activation energy required for the thermodynamic para-product, which is more stable than the sterically crowded ortho-isomer.[1][2][3]

2.2 Alternative Route: Oxidation

For laboratory-scale purity, oxidation of 4-hydroxy-2,3-dimethylbenzaldehyde (if available) using mild oxidants (e.g., NaClO2, Pinnick oxidation) prevents over-oxidation of the electron-rich aromatic ring.[1][2]

Figure 1: Synthesis Pathways

Caption: Thermodynamic control using Potassium salts directs carboxylation to the para-position.

Derivatization Logic (The "Modify")

The 2,3-dimethyl motif imposes specific steric constraints that can be exploited to tune drug properties.[1][3]

| Functional Handle | Reaction Type | Strategic Utility | Constraints |

| C1-Carboxyl | Esterification / Amidation | Modulates lipophilicity (LogP) and creates prodrugs.[1][2][3] | Steric Hindrance: The C2-methyl group creates ortho-steric strain.[1][2][3] Requires activated acid chlorides or coupling agents (HATU/EDC) rather than mild Fischer conditions.[1][3] |

| C4-Hydroxyl | Etherification / Acylation | Blocks Phase II metabolism (Glucuronidation).[1][2][3] | Accessible: Unlike the 3,5-isomer, the C4-OH is not flanked by methyls, making it nucleophilic and reactive.[2] |

| C5-Position | Electrophilic Substitution | Introduction of azo groups or halogens.[1][2][3] | Regioselectivity: The C5 position is activated by the ortho-OH and meta-methyl, making it the primary site for SEAr (e.g., diazo coupling).[1][2] |

Figure 2: Derivatization Tree

Caption: Strategic modification points. Note the requirement for activated coupling at C1 due to C2-methyl crowding.[1][2][3]

Biological & Pharmacological Profile

While the 3,5-dimethyl isomer is a well-known antioxidant, the 4-hydroxy-2,3-dimethylbenzoic acid isomer exhibits a distinct profile:

-

Metabolic Stability: The C2 and C3 methyl groups protect the carboxylic acid from rapid enzymatic hydrolysis in certain orientations, potentially extending the half-life of amide derivatives.[2][3]

-

Bacterial Metabolism: This compound is an intermediate in the degradation of xylenes and dimethylbenzoates by soil bacteria (Rhodococcus spp., Pseudomonas spp.).[2][3] It is formed via the oxidation of the methyl group of 2,3-dimethylphenol or 3,4-dimethylbenzoic acid pathways.

-

Therapeutic Potential:

-

Anti-inflammatory: Patent literature (US20090023733A1) identifies this moiety within larger piperidine scaffolds used for treating autoimmune disorders.[1][2][3]

-

Antimicrobial: As a phenolic acid, it disrupts bacterial cell membranes and can act as a siderophore mimic, interfering with iron transport systems.[2][3]

-

Experimental Protocols

Protocol 1: Para-Selective Kolbe-Schmitt Synthesis

This protocol is designed to maximize the formation of the para-isomer over the ortho-isomer.[1][2][3]

Reagents: 2,3-Dimethylphenol (12.2 g, 0.1 mol), Potassium Hydroxide (KOH, 5.6 g, 0.1 mol), Solid CO₂ (Dry Ice), Toluene (Solvent).[1]

-

Phenoxide Formation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2,3-dimethylphenol and KOH in 100 mL toluene. Reflux until water generation ceases (approx. 2 hours) to ensure complete formation of anhydrous potassium 2,3-dimethylphenoxide .[1][2][3]

-

Solvent Removal: Remove toluene under reduced pressure to yield a dry solid.[2][3]

-

Carboxylation (The Critical Step): Transfer the dried salt to a high-pressure autoclave. Pressurize with CO₂ to 50 atm . Heat the reactor to 180°C for 8 hours.

-

Workup: Cool the reactor and vent CO₂. Dissolve the solid residue in water (100 mL). Acidify with concentrated HCl to pH 2.

-

Purification: The precipitate contains a mixture of unreacted phenol, ortho-isomer, and para-isomer.[2][3] Filter the crude solid.[3] Recrystallize from hot water/ethanol (9:1). The para-isomer (4-hydroxy-2,3-dimethylbenzoic acid) typically crystallizes first due to higher lattice energy/symmetry.[1][2][3]

Protocol 2: Fischer Esterification (Methyl 4-hydroxy-2,3-dimethylbenzoate)

Due to steric hindrance at C2, standard reflux times must be extended.[1][2][3]

Reagents: 4-Hydroxy-2,3-dimethylbenzoic acid (1.66 g, 10 mmol), Methanol (30 mL), Sulfuric Acid (H₂SO₄, 0.5 mL).[1][2]

-

Setup: Dissolve the acid in methanol in a 100 mL flask. Add H₂SO₄ dropwise.[1][3]

-

Reflux: Heat to reflux for 24 hours . (Standard benzoates require ~4-6 hours; the C2-methyl group retards nucleophilic attack at the carbonyl).[1][2][3]

-

Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane).

-

Isolation: Concentrate methanol to 5 mL. Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash with NaHCO₃ (sat.) to remove unreacted acid.[1][3] Dry over MgSO₄ and concentrate.

References

-

Synthesis & Properties: Kolbe-Schmitt Reaction Mechanism and Regioselectivity.[1][2][3][7] (Classic Organic Reactions).[1][2][3] Available at: [1][3]

-

Chemical Data: 4-Hydroxy-2,3-dimethylbenzoic acid (CAS 6021-31-4) Entry.[1][2][3][8] PubChem.[1][2][3][9][10][11] Available at: [1][3]

-

Patent Literature: Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents.[2][3] (US Patent 20090023733A1).[1][3] Mentions the scaffold in drug synthesis. Available at: [1][3]

-

Metabolic Pathway: Catabolism of dimethylbenzoates by Rhodococcus rhodochrous.[1][2][3][12] (Microbial degradation pathways).[1][2][3] Available at: (General reference for dimethylbenzoate degradation).[1][3]

-

Spectral Data: IR Spectrum of Benzoic acid, 4-hydroxy-3,5-dimethyl- (Comparative isomer data). NIST Chemistry WebBook.[3] Available at: [1][3]

Sources

- 1. US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them - Google Patents [patents.google.com]

- 2. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-hydroxy-3,5-dimethyl- [webbook.nist.gov]

- 4. byjus.com [byjus.com]

- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. grokipedia.com [grokipedia.com]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. 4-hydroxy-2,3-dimethylbenzoic acid - C9H10O3 | CSSB00009910074 [chem-space.com]

- 9. PubChemLite - 4-hydroxy-2,3-dimethylbenzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 4-hydroxy-2,3-dimethylbenzoic acid (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 11. 4-Hydroxy-2,3-dimethylbutanoic acid | C6H12O3 | CID 14168397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Architectural Safety and Synthetic Utility of Methyl 4-hydroxy-2,3-dimethylbenzoate

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic framework. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8) is a highly versatile aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its safety profile requires an appreciation of its molecular architecture: the interplay between the electron-withdrawing ester group, the electron-donating phenolic hydroxyl, and the steric bulk of the ortho-methyl groups.

This whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating experimental protocols to provide a comprehensive guide for researchers handling this compound [1].

Physicochemical Profiling & Structural Causality

The physical behavior and reactivity of Methyl 4-hydroxy-2,3-dimethylbenzoate are dictated by its structural features. The para-relationship between the hydroxyl and the methyl ester groups enhances the acidity of the phenolic proton via resonance stabilization of the conjugate base. Concurrently, the two methyl groups at positions 2 and 3 introduce significant steric hindrance around the ester moiety. This steric shielding subtly increases the ester's resistance to spontaneous hydrolysis compared to unhindered analogs, requiring harsher conditions for cleavage and dictating specific storage requirements to prevent degradation [2].

Table 1: Core Physicochemical and Identity Parameters

| Parameter | Specification |

| Chemical Name | Methyl 4-hydroxy-2,3-dimethylbenzoate |

| CAS Number | 5628-56-8 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Canonical SMILES | COC(=O)c1ccc(O)c(C)c1C |

| Purity Standard | ≥98% (HPLC) |

| Appearance | White to off-white solid/powder |

| Storage Conditions | Sealed in dry, 2-8°C |

Mechanistic Toxicology & Hazard Profiling

Standard Safety Data Sheets (SDS) list hazards without explaining the underlying biological mechanisms. For Methyl 4-hydroxy-2,3-dimethylbenzoate, the Global Harmonized System (GHS) classification identifies it as an acute oral toxicant and a localized irritant[2].

-

H302 (Harmful if swallowed): Ingestion leads to rapid absorption in the gastrointestinal tract due to the compound's lipophilicity. Hepatic metabolism likely involves esterase-mediated cleavage to 4-hydroxy-2,3-dimethylbenzoic acid, which can induce localized oxidative stress during renal clearance.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound's partition coefficient allows it to integrate seamlessly into the lipid bilayers of the stratum corneum and corneal epithelium. Once embedded, the weakly acidic phenolic proton disrupts local cellular pH gradients, triggering the release of pro-inflammatory cytokines.

Fig 1: Mechanistic pathway of dermal and ocular irritation induced by lipid partitioning.

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, safety protocols must be designed as self-validating systems—where the failure of one step is immediately apparent before exposure occurs.

-

Engineering Controls: Operations must be conducted within a certified chemical fume hood.

-

Validation Step: Verify the digital face velocity monitor reads between 80–120 fpm prior to opening the reagent container. If the alarm sounds, the system has failed validation and work must halt.

-

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness) and tight-fitting safety goggles are mandatory.

-

Validation Step: Perform a visual and pneumatic inflation check of gloves to ensure zero micro-perforations before handling the powder.

-

-

Spill Mitigation: In the event of a powder spill, avoid dry sweeping to prevent aerosolization. Wet the powder with a 5% sodium carbonate solution.

-

Causality: The basic solution neutralizes the phenolic acidity, converting the compound into a highly water-soluble sodium salt, which can then be safely wiped up with absorbent pads.

-

Experimental Workflows: Synthetic Application

In pharmaceutical development, this compound is frequently subjected to selective O-alkylation to build ether linkages for API scaffolds. The following protocol leverages the enhanced acidity of the para-hydroxyl group while navigating the steric environment of the ortho-methyls [3].

Protocol: Self-Validating O-Alkylation of Methyl 4-hydroxy-2,3-dimethylbenzoate Objective: Chemoselective alkylation of the phenolic hydroxyl group without ester hydrolysis.

-

Reactor Preparation: Charge an oven-dried, argon-purged round-bottom flask with Methyl 4-hydroxy-2,3-dimethylbenzoate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: K₂CO₃ is a mild base, thermodynamically sufficient to deprotonate the activated phenol but kinetically too weak to hydrolyze the sterically hindered ester.

-

-

Solvent Addition: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration). Stir at 0°C.

-

Electrophile Addition: Introduce the alkyl halide (1.2 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition controls the exotherm and minimizes polyalkylation artifacts or solvent degradation.

-

-

Reaction Progression: Elevate the temperature to 60°C.

-

Validation Step: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar phenolic starting material validates 100% conversion.

-

-

Quench and Workup: Once complete, cool to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Fig 2: Self-validating workflow for the selective O-alkylation of the phenolic hydroxyl.

Environmental Fate & Disposal

Disposal protocols must account for the compound's biological activity. Methyl 4-hydroxy-2,3-dimethylbenzoate must never be discharged into aqueous waste streams. While it undergoes slow biodegradation via microbial esterases, the resulting phenolic derivatives exhibit moderate aquatic toxicity. All organic waste containing this compound must be collected in designated, clearly labeled waste carboys for high-temperature incineration by a certified environmental waste management facility.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14814846, Methyl 4-Hydroxy-2,3-dimethylbenzoate." PubChem,[Link]

Methodological & Application

Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate from 2,3-xylenol

An In-Depth Guide to the Two-Step Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate from 2,3-Xylenol

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate, a valuable substituted aromatic ester for chemical synthesis and drug discovery. The synthesis is presented as a robust two-step process commencing with the ortho- and para-directing carboxylation of 2,3-xylenol (2,3-dimethylphenol) via the Kolbe-Schmitt reaction to yield 4-hydroxy-2,3-dimethylbenzoic acid. This intermediate is subsequently esterified using a classic acid-catalyzed Fischer-Speier esterification with methanol. This guide elucidates the mechanistic underpinnings of each reaction, offers step-by-step experimental protocols, and details methods for purification and characterization, providing researchers and drug development professionals with a reliable and reproducible methodology.

Introduction

Substituted phenolic esters are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS No. 5628-56-8) serves as a functionalized building block where the ester and hydroxyl groups offer reactive sites for further molecular elaboration.[1][2] The synthetic route from the readily available 2,3-xylenol presents an efficient pathway to this compound. This process involves two cornerstone reactions of organic chemistry: the Kolbe-Schmitt reaction for the regioselective introduction of a carboxylic acid group onto a phenol ring, and the Fischer-Speier esterification to form the methyl ester.

This document provides a detailed walkthrough of the synthesis, focusing on the causality behind experimental choices to ensure both high yield and purity.

Part 1: Carboxylation of 2,3-Xylenol via Kolbe-Schmitt Reaction

The first stage of the synthesis involves the carboxylation of 2,3-xylenol to form 4-hydroxy-2,3-dimethylbenzoic acid. The Kolbe-Schmitt reaction is an electrophilic aromatic substitution that introduces a carboxyl group onto a phenol ring.[3]

Mechanism and Scientific Rationale

The reaction proceeds by first deprotonating the phenol with a strong base, typically an alkali hydroxide, to form the more nucleophilic phenoxide ion.[3] This phenoxide then attacks carbon dioxide, a weak electrophile. The choice of alkali metal counter-ion can influence the regioselectivity of the carboxylation. While sodium phenoxides often favor ortho-carboxylation, potassium phenoxides tend to yield the para-isomer, which is the desired outcome in this synthesis.[4][5] For 2,3-xylenol, the steric hindrance from the two adjacent methyl groups at the C2 and C3 positions strongly disfavors ortho-substitution at the C6 position, further promoting carboxylation at the electronically activated and less hindered C4 (para) position. The reaction requires elevated temperature and pressure to proceed effectively.[4][6]

Experimental Protocol: Synthesis of 4-hydroxy-2,3-dimethylbenzoic acid

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 2,3-Xylenol | 122.16[7] | 24.4 g | 0.20 | Starting material. Corrosive and toxic.[8] |

| Potassium Hydroxide (KOH) | 56.11 | 13.5 g | 0.24 | Use pellets, ≥85% purity. |

| Methanol (anhydrous) | 32.04 | 100 mL | - | Solvent for phenoxide formation. |

| Carbon Dioxide (CO₂) | 44.01 | ~100 atm | - | Gaseous reagent. |

| Sulfuric Acid (conc.) | 98.08 | As needed | - | For acidification during workup. |

| Deionized Water | 18.02 | ~1 L | - | For workup and washing. |

Procedure:

-

Phenoxide Formation: In a high-pressure stainless-steel autoclave, add 2,3-xylenol (24.4 g, 0.20 mol) and anhydrous methanol (100 mL). Stir the mixture until the xylenol is fully dissolved.

-

Carefully add potassium hydroxide pellets (13.5 g, ~0.24 mol) portion-wise to the solution while stirring. The addition is exothermic. Allow the mixture to stir for 30 minutes to ensure complete formation of the potassium 2,3-dimethylphenoxide.

-

Solvent Removal: Gently heat the mixture under reduced pressure to remove the methanol, yielding a dry, powdered potassium phenoxide salt. It is crucial to remove all solvent as the presence of water or alcohol can reduce the yield.[9]

-

Carboxylation: Seal the autoclave. Pressurize the vessel with carbon dioxide to approximately 50-60 atm at room temperature. Begin stirring and heat the reactor to 150-160°C. The pressure will increase with temperature. Maintain the CO₂ pressure at around 100 atm and hold the reaction at this temperature for 6-8 hours.

-

Workup and Isolation: Cool the reactor to room temperature and slowly vent the excess CO₂ pressure.

-

Dissolve the solid reaction product in 500 mL of warm deionized water.

-

Transfer the aqueous solution to a large beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated sulfuric acid dropwise with vigorous stirring until the pH is approximately 2.

-

A precipitate of 4-hydroxy-2,3-dimethylbenzoic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 100 mL).

-

Dry the white to off-white solid product in a vacuum oven at 60-70°C to a constant weight. The expected yield is 70-80%.

Part 2: Fischer-Speier Esterification

The second step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester using an acid-catalyzed esterification with methanol.

Mechanism and Scientific Rationale

Fischer-Speier esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used as both the reactant and the solvent.[10][11]

Experimental Protocol: Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 4-hydroxy-2,3-dimethylbenzoic acid | 166.17 | 16.6 g | 0.10 | Intermediate from Part 1. |

| Methanol (reagent grade) | 32.04 | 250 mL | ~6.18 | Reactant and solvent. |

| Sulfuric Acid (conc.) | 98.08 | 2.5 mL | ~0.046 | Catalyst. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~200 mL | - | For neutralization. |

| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction solvent. |

| Brine (saturated NaCl solution) | - | ~100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2,3-dimethylbenzoic acid (16.6 g, 0.10 mol) and methanol (250 mL).

-

Stir the mixture to dissolve the acid. Once dissolved, carefully and slowly add concentrated sulfuric acid (2.5 mL) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain reflux for 10-12 hours.[10] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: After cooling the mixture to room temperature, pour it into a beaker containing 500 mL of iced water. This may cause the product to precipitate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by one wash with brine (1 x 100 mL).[11][12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure Methyl 4-hydroxy-2,3-dimethylbenzoate as a crystalline solid. Expected yield is 85-95%.

Overall Synthetic Workflow

The diagram below outlines the complete workflow from the starting material to the final purified product.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5628-56-8 | Methyl 4-hydroxy-2,3-dimethylbenzoate - AiFChem [aifchem.com]

- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Comparative Guide to the Esterification of 4-Hydroxy-2,3-dimethylbenzoic Acid

Abstract

This application note provides a detailed guide for the chemical esterification of 4-hydroxy-2,3-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Recognizing the dual reactivity of the phenolic hydroxyl and carboxylic acid moieties, this document presents and compares two robust protocols: the classic Fischer-Speier esterification under acidic conditions and the milder, carbodiimide-mediated Steglich esterification. We delve into the mechanistic underpinnings of each method, offering field-proven insights into reaction optimization, workup procedures, and purification strategies. The guide is designed for researchers, chemists, and process development professionals, providing the necessary technical detail to select the most appropriate synthetic route based on substrate sensitivity, desired scale, and laboratory capabilities.

Introduction and Strategic Considerations

4-Hydroxy-2,3-dimethylbenzoic acid is a substituted aromatic compound featuring both a carboxylic acid and a phenolic hydroxyl group. The ester derivatives of this acid are valuable building blocks in organic synthesis. The primary challenge in its esterification lies in achieving selective conversion of the carboxylic acid in the presence of the potentially reactive phenol. The steric hindrance imposed by the two ortho-methyl groups adjacent to the carboxyl function also influences the choice of esterification strategy.

This guide explores two distinct and widely adopted methods to navigate these challenges:

-

Fischer-Speier Esterification: A traditional, acid-catalyzed equilibrium reaction that is cost-effective and suitable for producing simple alkyl esters (e.g., methyl or ethyl esters).[1][2] Its primary strategic lever is the use of a large excess of alcohol to drive the reaction to completion, as dictated by Le Châtelier's principle.[1]

-

Steglich Esterification: A modern coupling method that operates under mild, neutral conditions, making it ideal for acid-sensitive substrates or for synthesizing more complex esters.[3][4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction.[3][5]

The selection between these methods depends on factors such as the stability of the starting material and product to strong acid and heat, the steric bulk of the alcohol, and the desired scale of the reaction.

Mechanistic Pathways and Rationale

A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Fischer-Speier Esterification Mechanism

This is a classic acid-catalyzed nucleophilic acyl substitution. The process involves several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule from the tetrahedral intermediate results in a protonated ester.

-

Deprotonation: The final step is the deprotonation of the intermediate, which regenerates the acid catalyst and yields the final ester product.[6]

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification Mechanism

This method avoids harsh acidic conditions and proceeds via an activated intermediate.

-

Activation of Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[5][7]

-

Formation of Acyl-DMAP Adduct: The nucleophilic catalyst, DMAP, attacks the O-acylisourea. This step is faster than the direct attack by the alcohol and forms a more electrophilic N-acylpyridinium intermediate, preventing the rearrangement of the O-acylisourea into a stable N-acylurea byproduct.[3]

-

Nucleophilic Attack by Alcohol: The alcohol attacks the highly reactive acyl-DMAP intermediate.

-

Product Formation: The tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst. The DCC is converted into dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[3]

Caption: Steglich Esterification Mechanism.

Experimental Protocols

Protocol 1: Fischer-Speier Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate

This protocol is optimized for reliability and cost-effectiveness, making it suitable for routine synthesis of a simple methyl ester.

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Hydroxy-2,3-dimethylbenzoic acid | C₉H₁₀O₃ | 166.17 | 5.00 g | 1.0 |

| Methanol (Anhydrous) | CH₄O | 32.04 | 100 mL | ~82 |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |

| Diethyl Ether | C₄H₁₀O | 74.12 | ~150 mL | - |

| Sodium Bicarbonate (Sat. aq. sol.) | NaHCO₃ | 84.01 | ~100 mL | - |

| Brine (Sat. aq. NaCl sol.) | NaCl | 58.44 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-hydroxy-2,3-dimethylbenzoic acid (5.00 g).

-

Add anhydrous methanol (100 mL) to the flask. Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Caution: This process is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a 250 mL separatory funnel.

-

Washing:

-

Wash the organic layer with 50 mL of deionized water.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ gas will be evolved; vent the funnel frequently.[6]

-

Wash the organic layer with saturated brine solution (1 x 50 mL) to aid in the removal of dissolved water.[6]

-

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Steglich Synthesis of an Ester of 4-hydroxy-2,3-dimethylbenzoic Acid

This protocol is ideal for acid-sensitive substrates or when using sterically hindered alcohols, providing a mild and efficient alternative.

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Hydroxy-2,3-dimethylbenzoic acid | C₉H₁₀O₃ | 166.17 | 1.66 g (10 mmol) | 1.0 |

| Alcohol (e.g., Benzyl Alcohol) | C₇H₈O | 108.14 | 1.20 g (11 mmol) | 1.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.27 g (11 mmol) | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.12 g (1 mmol) | 0.1 |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Hydrochloric Acid (1 M aq. sol.) | HCl | 36.46 | ~40 mL | - |

| Sodium Bicarbonate (Sat. aq. sol.) | NaHCO₃ | 84.01 | ~40 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottomed flask under a nitrogen atmosphere, add 4-hydroxy-2,3-dimethylbenzoic acid (1.66 g), the chosen alcohol (1.1 equiv.), and DMAP (0.1 equiv.).

-

Dissolve the components in anhydrous dichloromethane (50 mL) and stir the solution using a magnetic stir bar.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

DCC Addition: Add a solution of DCC (1.1 equiv.) in a small amount of anhydrous DCM dropwise to the stirring mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Byproduct Removal: Once the reaction is complete, cool the flask again to 0 °C to maximize the precipitation of DCU. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Workup: Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with 1 M HCl (2 x 20 mL) to remove any residual DMAP.

-

Wash with saturated sodium bicarbonate solution (1 x 20 mL).

-

Wash with deionized water (1 x 20 mL).

-

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel to remove any remaining traces of DCU or other impurities.

Workflow Visualization and Method Comparison

Caption: General Experimental Workflow.

Method Comparison Summary

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Conditions | Harsh (Strong Acid, High Temp) | Mild (Neutral pH, Room Temp)[3][8] |

| Reagents | Inexpensive (Alcohol, H₂SO₄) | More expensive (DCC/EDC, DMAP) |

| Reaction Time | Moderate (4-12 hours) | Longer (12-24 hours) |

| Workup | Liquid-liquid extraction, neutralization washes | Filtration of solid byproduct (DCU), extraction |

| Substrate Scope | Best for simple, non-sensitive substrates and primary alcohols | Excellent for complex, acid-sensitive substrates, hindered alcohols[4][5] |

| Pros | Cost-effective, simple reagents, easily scalable | High functional group tolerance, mild conditions, high yields |

| Cons | Not suitable for acid-labile groups, equilibrium-limited | Stoichiometric byproduct, potential for allergenicity (DCC) |

Conclusion

The successful esterification of 4-hydroxy-2,3-dimethylbenzoic acid can be readily achieved through multiple synthetic routes. The traditional Fischer-Speier method offers a straightforward and economical path for producing simple alkyl esters, provided the integrity of the molecule is not compromised by acidic conditions. For more delicate substrates, hindered alcohols, or when functional group compatibility is paramount, the Steglich esterification provides a superior, mild, and highly efficient alternative. The choice of protocol should be guided by a careful assessment of the specific synthetic goals, substrate characteristics, and available resources.

References

- ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.

- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.

-

Studylib. (2002, March 11). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved from [Link]

- Grokipedia. (n.d.). Steglich esterification.

-

Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

- Fiveable. (2025, August 15). Steglich Esterification Definition.

- Reddy, B. V. S., et al. (n.d.).

-

Scribd. (n.d.). Steglich Esterification Guide | PDF. Retrieved from [Link]

- NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.

- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxybenzoic Acid Esters.

-

Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Esterification.

- Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.

- BenchChem. (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.

- University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

- Saraiya, P. R., & Shah, R. C. (n.d.).

- BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

-

YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

-

YouTube. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate. Retrieved from [Link]

- Course Hero. (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

- CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE.

- University of Manchester. (2014, October 29). Experiment 12. Preparation of 4-acetoxybenzoic acid.

- University of Wisconsin-River Falls. (n.d.). NITRATION OF METHYL BENZOATE.

Sources

- 1. studylib.net [studylib.net]

- 2. Illustrated Glossary of Organic Chemistry - Esterification [chem.ucla.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. fiveable.me [fiveable.me]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Application Note: Methyl 4-hydroxy-2,3-dimethylbenzoate as a Core Intermediate in the Synthesis of HPPD-Inhibiting Agrochemicals

Executive Summary & Chemical Profile

Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8) is a highly versatile, functionalized benzoic acid ester utilized extensively in agrochemical research and development[1]. In modern crop protection discovery, highly substituted benzoic acids are critical building blocks for developing 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[2]. These inhibitors are a potent class of herbicides that disrupt plastoquinone biosynthesis, ultimately leading to severe foliar bleaching and plant death[2].

This application note provides a comprehensive, self-validating workflow for utilizing this intermediate to synthesize advanced 2-aroyl-1,3-cyclohexanedione derivatives (triketones).

Mechanistic & Structural Rationale

The design of highly active HPPD inhibitors relies heavily on precise spatial geometries and lipophilic interactions within the enzyme's active site. The unique substitution pattern of Methyl 4-hydroxy-2,3-dimethylbenzoate offers a dual synthetic and mechanistic advantage:

-

Steric Shielding and Conformation: To effectively coordinate the Fe(II) ion in the HPPD active site, the benzoyl moiety of the inhibitor must adopt a twisted, non-coplanar conformation relative to the cyclohexanedione ring[3]. The ortho-methyl group at the 2-position of this intermediate forces this critical dihedral twist, preventing the molecule from flattening out and losing binding affinity.

-

Divergent Lipophilic Tail Installation: The lipophilic pocket of the HPPD enzyme accommodates various hydrophobic tails[2]. The 4-hydroxyl group serves as a highly reactive nucleophilic handle, allowing for divergent O-alkylation to install various lipophilic chains (e.g., fluoroalkoxy or long-chain alkyl groups). By utilizing polar aprotic solvents, the phenoxide anion remains unsolvated and highly nucleophilic, strictly favoring O-alkylation over unwanted C-alkylation[4].

Experimental Workflows

Protocol 1: Regioselective O-Alkylation

Purpose: Installation of the lipophilic tail to probe the enzyme's hydrophobic pocket[5].

-

Preparation: Dissolve Methyl 4-hydroxy-2,3-dimethylbenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.3 M concentration.

-

Base Addition: Add anhydrous potassium carbonate (

) (1.5 eq).-

Causality:

is specifically chosen as a mild base because it quantitatively deprotonates the phenol to form the reactive phenoxide without causing premature hydrolysis of the methyl ester, which stronger bases (like NaOH) would induce[5].

-

-

Alkylation: Slowly add the alkylating agent (e.g., 1-bromopentane or 2,2,2-trifluoroethyl trifluoromethanesulfonate) (1.2 eq).

-

Reaction: Heat the mixture to 60–90 °C and stir for 2–12 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1)[5].

-

Workup: Quench the reaction with deionized water and extract three times with ethyl acetate. Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous

, and concentrate under reduced pressure to yield the O-alkylated ester[5].

Protocol 2: Saponification and Acyl Chloride Activation

Purpose: Conversion of the stable ester into a highly reactive electrophile for subsequent coupling[6].

-

Saponification: Suspend the O-alkylated ester in a 1:1 mixture of Methanol and 2M aqueous KOH (3.0 eq). Reflux for 4 hours until the ester is fully consumed.

-

Acidification: Remove the methanol under reduced pressure. Cool the remaining aqueous layer to 0 °C and slowly acidify to pH 2 using concentrated HCl. The substituted benzoic acid will precipitate. Filter, wash with cold water, and dry under a vacuum[7].

-

Activation: Suspend the dry acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq) followed by the dropwise addition of thionyl chloride (

) (1.5 eq). -

Reaction: Stir at 40 °C for 3 hours.

-

Causality: The catalytic DMF reacts with

to form the Vilsmeier-Haack reagent. This intermediate rapidly and cleanly converts the carboxylic acid to the acyl chloride at mild temperatures, preventing the thermal degradation of the newly formed ether linkage[6]. Concentrate in vacuo to remove excess

-

Protocol 3: Enol-Ester Formation and Fries-Type Rearrangement

Purpose: Construction of the active triketone pharmacophore[6].

-

Enol-Ester Coupling: In a flame-dried flask, dissolve 1,3-cyclohexanedione (1.1 eq) in anhydrous DCM. Add triethylamine (

) (2.5 eq) and cool the mixture to 0 °C[7]. -

Acylation: Dissolve the acyl chloride (from Protocol 2) in DCM and add it dropwise to the solution. Stir for 2 hours at room temperature.

-

Causality:

serves a dual purpose: it neutralizes the HCl generated during the reaction and promotes the formation of the highly nucleophilic enolate of 1,3-cyclohexanedione, ensuring rapid O-acylation[2].

-

-

Rearrangement: To the formed enol-ester solution, add a catalytic amount of acetone cyanohydrin (0.1 eq) and additional

(1.0 eq)[3]. Stir at room temperature for 12–24 hours.-

Causality: Acetone cyanohydrin acts as the mechanistic linchpin. It releases cyanide ions, which act as a nucleophilic catalyst. The cyanide attacks the enol-ester carbonyl, forming an acyl cyanide intermediate and a free enolate. The enolate then attacks the acyl cyanide at the C2 carbon, driving the irreversible C-acylation (Fries-type rearrangement) to form the thermodynamically stable 2-aroyl-1,3-cyclohexanedione triketone[6].

-

-

Isolation: Acidify the mixture with 1M HCl, extract with DCM, and purify the final HPPD inhibitor via column chromatography[6].

Analytical Validation: Enzymatic Assay Protocol

To validate the biological efficacy of the synthesized compounds, an in vitro HPPD inhibition assay is performed against recombinant plant enzymes[2].

-

Prepare a 3 mL reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbic acid, and recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme[2].

-

Add the synthesized triketone inhibitor (dissolved in DMSO) at varying concentrations (e.g., 0.01 to 10 μM)[3].

-

Incubate the enzyme and inhibitor for 3 minutes at 37 °C to allow for competitive binding[2].

-

Initiate the enzymatic reaction by adding 250 μM of the substrate, 4-hydroxyphenylpyruvate (HPP)[2].

-

Monitor the HPPD activity by measuring oxygen consumption using a Clark-type oxygen electrode, or via a coupled assay measuring homogentisate production[2].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) demonstrating how divergent O-alkylation of the Methyl 4-hydroxy-2,3-dimethylbenzoate core impacts the inhibitory potency against AtHPPD.

| Compound Core | R-Group (O-Alkylation) | AtHPPD IC₅₀ (μM) | Relative Potency vs. Standard |

| Mesotrione (Standard) | N/A (Standard) | 0.35 ± 0.04 | 1.0x |

| Synthesized Analog 1 | -CH₃ (Methoxy) | 1.42 ± 0.12 | 0.25x |

| Synthesized Analog 2 | -CH₂CH₂CF₃ (Trifluoropropoxy) | 0.46 ± 0.05 | 0.76x |

| Synthesized Analog 3 | -C₅H₁₁ (Pentyloxy) | 0.18 ± 0.02 | 1.94x |

| Synthesized Analog 4 | -C₁₁H₂₃ (Undecyloxy) | > 10.00 | Loss of Activity |

Data Interpretation: Intermediate lipophilic chains (e.g., Pentyloxy) optimally fill the hydrophobic channel of the HPPD enzyme, outperforming the commercial standard, whereas overly long chains cause steric clashes leading to a loss of activity.

Visualizations

Synthetic Workflow: From Methyl 4-hydroxy-2,3-dimethylbenzoate to the final HPPD Inhibitor.

Mechanistic Pathway: Disruption of plastoquinone biosynthesis via competitive HPPD inhibition.

References

-

[1] SynQuest Laboratories. CAS 5628-56-8 | Methyl 4-hydroxy-2,3-dimethylbenzoate. 1

-

[5] Royal Society of Chemistry. On the Impact of Linking Groups in Hydrogen-Bonded Liquid Crystals.5

-

[6] BenchChem. The Discovery and Synthesis of Tembotrione: A Technical Guide.6

-

[7] Google Patents. US9783485B1 - Crystalline inhibitor of 4-hydroxyphenylpyruvate dioxygenase, and a process of synthesis and crystallization thereof. 7

-

[2] National Institutes of Health (PMC). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. 2

-

[3] ACS Publications. Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. 3

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US9783485B1 - Crystalline inhibitor of 4-hydroxyphenylpyruvate dioxygenase, and a process of synthesis and crystallization thereof - Google Patents [patents.google.com]

Methylation reagents for 4-hydroxy-2,3-dimethylbenzoic acid

An Application Guide to Methylation Reagents for 4-hydroxy-2,3-dimethylbenzoic Acid

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the methylation of 4-hydroxy-2,3-dimethylbenzoic acid. The presence of two distinct acidic functional groups—a phenolic hydroxyl and a carboxylic acid—presents a unique challenge in achieving selective methylation. This document elucidates the underlying chemical principles that govern selectivity, offers a comparative analysis of common methylating agents, and presents validated, step-by-step protocols for both selective and exhaustive methylation strategies. By explaining the causality behind experimental choices, this guide aims to empower researchers to make informed decisions for the synthesis of key intermediates and active pharmaceutical ingredients.

Introduction: The Challenge of Selective Methylation

4-hydroxy-2,3-dimethylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, containing both a nucleophilic phenol and an acidic carboxylic acid, makes it a versatile scaffold but also introduces complexity in synthetic transformations. The primary challenge lies in controlling the site of methylation to yield either the methyl ester (methyl 4-hydroxy-2,3-dimethylbenzoate), the methyl ether (4-methoxy-2,3-dimethylbenzoic acid), or the fully methylated derivative (methyl 4-methoxy-2,3-dimethylbenzoate). The choice of strategy is critical and is dictated by the desired final product and the overall synthetic scheme. This guide will explore the methodologies to control this chemical selectivity.

The Chemical Principle: Exploiting Differential Acidity

The key to achieving selective methylation of 4-hydroxy-2,3-dimethylbenzoic acid lies in the significant difference in acidity between the carboxylic acid proton and the phenolic hydroxyl proton.

-

Carboxylic Acid (pKa ≈ 4-5): The carboxylic acid is the more acidic functional group. The resulting carboxylate anion is stabilized by resonance across two oxygen atoms.

-

Phenol (pKa ≈ 10): The phenolic proton is considerably less acidic. While the resulting phenoxide ion is also resonance-stabilized, the negative charge is delocalized over the benzene ring and a single oxygen atom.

This pKa difference of several orders of magnitude allows for the selective deprotonation of the carboxylic acid using a weak base, such as sodium bicarbonate (NaHCO₃).[1] Stronger bases, like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), are required to deprotonate the less acidic phenol. This fundamental principle governs the choice of base and, consequently, the site of methylation.